molecular formula C13H11F3N2O3S B265855 N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

Número de catálogo B265855
Peso molecular: 332.3 g/mol
Clave InChI: VEOODOPQWWXUGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mecanismo De Acción

TAK-659 acts as a reversible inhibitor of the BTK pathway by binding to the ATP-binding site of BTK. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of B-cell receptor signaling and the activation of immune cells. TAK-659 has shown potent activity against both wild-type and mutant forms of BTK, making it a promising therapeutic agent for the treatment of diseases associated with BTK dysregulation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent activity against various cancer cell lines, including lymphoma and leukemia cells. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of TAK-659 is its high level of selectivity and potency against the BTK pathway. This makes it an ideal tool for studying the role of BTK in various diseases and for developing targeted therapies against BTK dysregulation. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo.

Direcciones Futuras

There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B-cell malignancies, such as leukemia and lymphoma. In addition, TAK-659 may have potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases. Finally, TAK-659 may have potential applications in combination therapies with other targeted agents, such as inhibitors of the PI3K pathway or the mTOR pathway.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent activity against the BTK pathway in preclinical studies. This compound has potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, including the reaction of 6-methoxy-3-pyridinylamine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, followed by purification through column chromatography. The final product is obtained as a white solid with a high level of purity.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results as a potent and selective inhibitor of the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the activation of immune cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including B-cell malignancies and autoimmune disorders.

Propiedades

Nombre del producto

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

Fórmula molecular

C13H11F3N2O3S

Peso molecular

332.3 g/mol

Nombre IUPAC

N-(6-methoxypyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H11F3N2O3S/c1-21-12-6-5-10(8-17-12)18-22(19,20)11-4-2-3-9(7-11)13(14,15)16/h2-8,18H,1H3

Clave InChI

VEOODOPQWWXUGD-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

SMILES canónico

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.